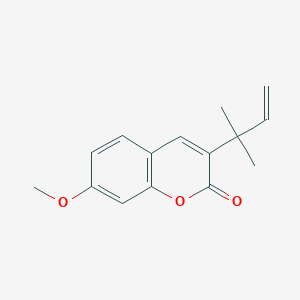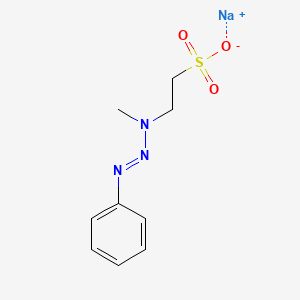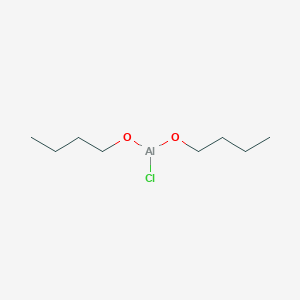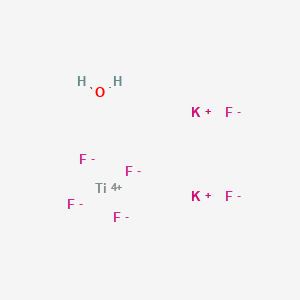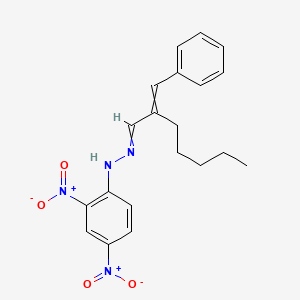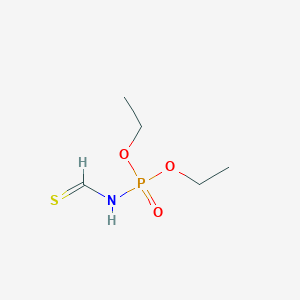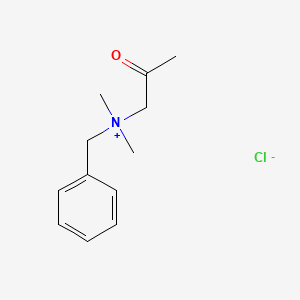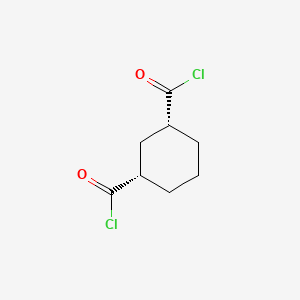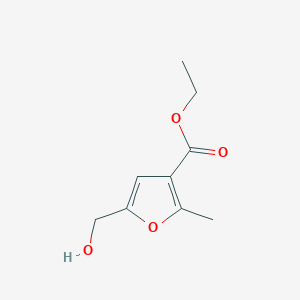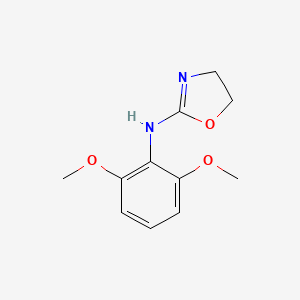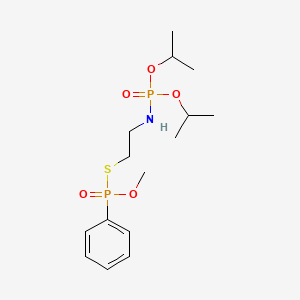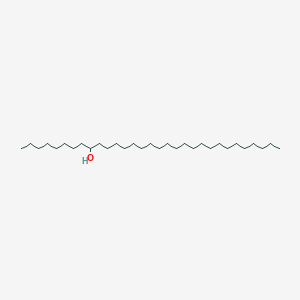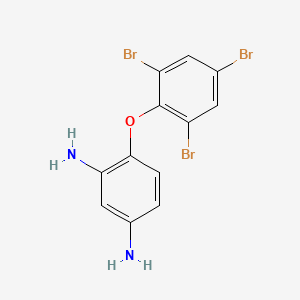
(E)-1-chloro-3-ethoxy-2-methylprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-chloro-3-ethoxy-2-methylprop-1-ene is an organic compound with the molecular formula C6H11ClO It is a chlorinated alkene with an ethoxy group and a methyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-chloro-3-ethoxy-2-methylprop-1-ene can be achieved through several methods. One common approach involves the reaction of 3-ethoxy-2-methylprop-1-ene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production method.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-chloro-3-ethoxy-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl), resulting in the formation of dihalogenated or halogenated products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Addition Reactions: Halogens or hydrogen halides are used, often in the presence of a catalyst or under UV light.
Oxidation Reactions: Strong oxidizing agents like KMnO4 or CrO3 are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of ethoxy-substituted alkenes or amines.
Addition Reactions: Formation of dihalogenated or halogenated alkanes.
Oxidation Reactions: Formation of epoxides or other oxygenated compounds.
Aplicaciones Científicas De Investigación
(E)-1-chloro-3-ethoxy-2-methylprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (E)-1-chloro-3-ethoxy-2-methylprop-1-ene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, such as proteins and nucleic acids, potentially affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-chloro-3-methoxy-2-methylprop-1-ene: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-1-chloro-3-ethoxy-2-ethylprop-1-ene: Similar structure but with an ethyl group instead of a methyl group.
(E)-1-bromo-3-ethoxy-2-methylprop-1-ene: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
(E)-1-chloro-3-ethoxy-2-methylprop-1-ene is unique due to the presence of both a chlorine atom and an ethoxy group on the same molecule. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
23240-34-8 |
|---|---|
Fórmula molecular |
C6H11ClO |
Peso molecular |
134.60 g/mol |
Nombre IUPAC |
(E)-1-chloro-3-ethoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C6H11ClO/c1-3-8-5-6(2)4-7/h4H,3,5H2,1-2H3/b6-4+ |
Clave InChI |
GTWUFKWWSZNLSY-GQCTYLIASA-N |
SMILES isomérico |
CCOC/C(=C/Cl)/C |
SMILES canónico |
CCOCC(=CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


